5-nitro-N-(2-phenylethyl)pyrimidin-2-amine
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Overview
Description
5-nitro-N-(2-phenylethyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-N-(2-phenylethyl)pyrimidin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates.
Ring Closure: The initial step involves the formation of the pyrimidine ring through a cyclization reaction.
Aromatization: The intermediate product undergoes aromatization to form the pyrimidine core.
Amine Substitution: The final step involves the substitution of the amine group with the phenylethylamine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-nitro-N-(2-phenylethyl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The phenylethylamine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophilic reagents under basic or acidic conditions.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Pyrimidines: Substitution reactions yield various substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
5-nitro-N-(2-phenylethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitrypanosomal and antiplasmodial agent.
Biological Research: The compound is used in research related to neglected tropical diseases such as human African trypanosomiasis and malaria.
Materials Science: Its unique chemical structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-nitro-N-(2-phenylethyl)pyrimidin-2-amine involves its interaction with molecular targets in biological systems. The nitro group and the pyrimidine ring play crucial roles in its activity. The compound may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-aminopyrimidine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
N-arylbenzo[b]-thieno[3,2-d]pyrimidin-4-amines: These compounds are synthesized through similar synthetic routes and have comparable applications.
Uniqueness
5-nitro-N-(2-phenylethyl)pyrimidin-2-amine is unique due to the presence of both the nitro group and the phenylethylamine moiety, which confer distinct chemical and biological properties. Its specific combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-nitro-N-(2-phenylethyl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-16(18)11-8-14-12(15-9-11)13-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAEQJWGZSJEIJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC=C(C=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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